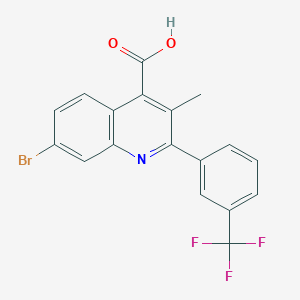
(2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol is a complex organic compound that features a tetrahydrofuran ring substituted with an ethylisoxazole group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired stereochemistry and functional groups. Common synthetic routes may include:
Cyclization reactions: to form the tetrahydrofuran ring.
Substitution reactions: to introduce the ethylisoxazole group.
Protecting group strategies: to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include:
Catalytic processes: to increase yield and selectivity.
Continuous flow chemistry: to enhance reaction efficiency.
Green chemistry principles: to minimize waste and use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the isoxazole ring to form different functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Catalysts: Such as Pd/C (Palladium on carbon) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Study of reaction mechanisms: Provides insights into the behavior of similar compounds in various reactions.
Biology
Biochemical studies: Used to investigate the interactions with biological molecules and pathways.
Enzyme inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic applications: Investigated for its potential therapeutic effects in various diseases.
Industry
Material science: Used in the development of new materials with specific properties.
Catalysis: Potential catalyst or catalyst precursor in industrial processes.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes: Inhibiting or modulating their activity.
Interaction with receptors: Affecting signal transduction pathways.
Modulation of gene expression: Influencing the expression of specific genes.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4S,5S)-5-(3-Methylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol: Similar structure with a methyl group instead of an ethyl group.
(2R,3R,4S,5S)-5-(3-Phenylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness
Structural uniqueness: The presence of the ethylisoxazole group provides unique chemical and physical properties.
Reactivity: Different reactivity patterns compared to similar compounds due to the ethyl group.
Applications: Specific applications in research and industry that are not shared by similar compounds.
Propiedades
Fórmula molecular |
C9H13NO5 |
|---|---|
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-5-(3-ethyl-1,2-oxazol-5-yl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C9H13NO5/c1-2-4-3-5(15-10-4)8-6(11)7(12)9(13)14-8/h3,6-9,11-13H,2H2,1H3/t6-,7+,8+,9+/m0/s1 |
Clave InChI |
JOBWYDOTAFPRMG-JQCXWYLXSA-N |
SMILES isomérico |
CCC1=NOC(=C1)[C@@H]2[C@H]([C@H]([C@@H](O2)O)O)O |
SMILES canónico |
CCC1=NOC(=C1)C2C(C(C(O2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)

![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)
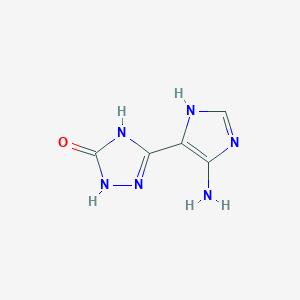

![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)
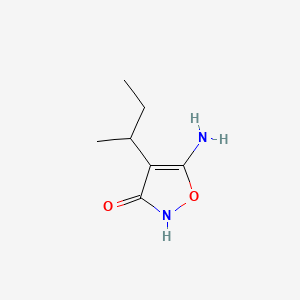
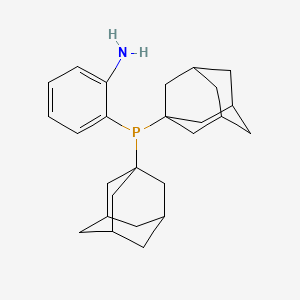

![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)
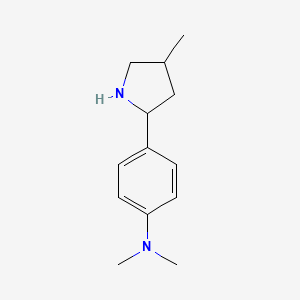
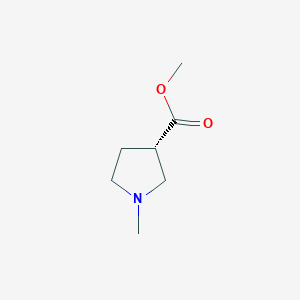
![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)
